
1-Acetyl-L-prolyl-N-methyl-L-threoninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-L-prolyl-N-methyl-L-threoninamide is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an acetyl group attached to the L-proline moiety, a methyl group attached to the L-threonine moiety, and an amide linkage connecting these two amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-L-prolyl-N-methyl-L-threoninamide typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of L-threonine and L-proline are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected L-threonine and L-proline are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the coupling and deprotection steps, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Acetyl-L-prolyl-N-methyl-L-threoninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or acetyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with amine or alcohol groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
1-Acetyl-L-prolyl-N-methyl-L-threoninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of 1-Acetyl-L-prolyl-N-methyl-L-threoninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalaninamide, 1-acetyl-L-prolyl-N-methyl-: Similar structure with a phenylalanine moiety instead of threonine.
N-Acetyl-L-proline: Contains an acetyl group attached to L-proline but lacks the threonine moiety.
L-Azetidine-2-carboxylic acid: A proline analogue with a different ring structure.
Uniqueness
1-Acetyl-L-prolyl-N-methyl-L-threoninamide is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups allows for unique interactions with molecular targets, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
686776-86-3 |
|---|---|
Formule moléculaire |
C12H21N3O4 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
(2S)-1-acetyl-N-[(2S,3R)-3-hydroxy-1-(methylamino)-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H21N3O4/c1-7(16)10(12(19)13-3)14-11(18)9-5-4-6-15(9)8(2)17/h7,9-10,16H,4-6H2,1-3H3,(H,13,19)(H,14,18)/t7-,9+,10+/m1/s1 |
Clé InChI |
FJJXSWHXTPFITH-JEZHCXPESA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)NC)NC(=O)[C@@H]1CCCN1C(=O)C)O |
SMILES canonique |
CC(C(C(=O)NC)NC(=O)C1CCCN1C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


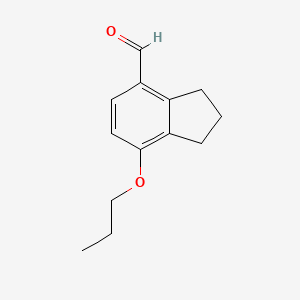
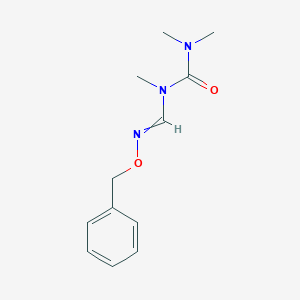
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)
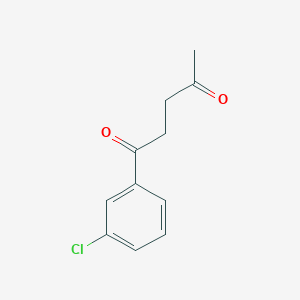

![(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium](/img/structure/B12526557.png)
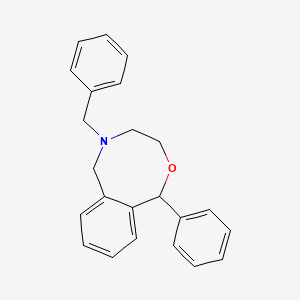

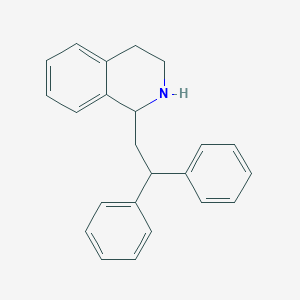
![6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide](/img/structure/B12526587.png)
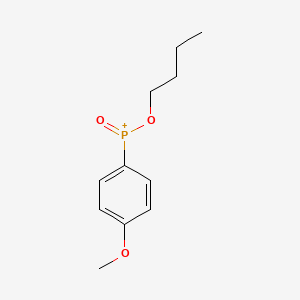
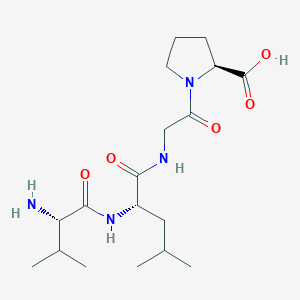
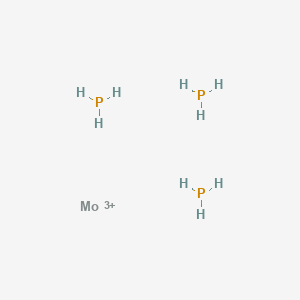
![6-(Furan-2-yl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526608.png)
